- Formation of pyridazino[6,1-c][1,4]oxazin-8(7H)-ones by intramolecular cycloaddition of azoalkenes, Journal of the Chemical Society, 1972, , 1972-1999

Cas no 98021-61-5 (2-(prop-2-yn-1-yloxy)acetic acid)

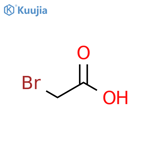

98021-61-5 structure

Nome del prodotto:2-(prop-2-yn-1-yloxy)acetic acid

2-(prop-2-yn-1-yloxy)acetic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- (2-propyn-1-yloxy)acetic Acid

- 2-(prop-2-ynyloxy)acetic acid

- MALONIC ACID, 2-PROPYNYL-, DIETHYL ESTER

- (2-propynyl)propanedioic acid diethyl ester

- Malonic acid, 2-(2-propynyl)-, diethyl ester

- 2-(2-propynyl)malonic acid diethyl ester

- diethyl (prop-2-ynyl)malonate

- 2-(2-propynyloxy)acetic acid

- Diethyl propargylmalonate

- diethyl 2-(prop-2-enyl)malonate

- USAF KF-9

- prop-2-ynyloxyacetic acid

- diethyl 2-(prop-2-ynyl)malonate

- Diethyl 2-(prop-2-yn-1-yl)malonate

- Diethyl (mono) propargyl malonate

- AC1L1G64

- 2-propargylmalonic acid diethyl ester

- BRN 1103668

- 2-(2-Propyn-1-yloxy)acetic acid (ACI)

- Acetic acid, (2-propynyloxy)- (6CI, 9CI)

- (2-Propynyloxy)acetic acid

- (Propargyloxy)acetic acid

- 2-(Prop-2-ynyloxy)aceticacid

- DB-163438

- AKOS005200678

- SY275440

- MFCD10694017

- WS-00179

- 2-prop-2-ynoxyacetic acid

- 98021-61-5

- (PROP-2-YN-1-YLOXY)ACETIC ACID

- Z362807246

- SCHEMBL2505557

- CS-0070099

- AT18966

- a-propargyloxyacetic acid

- F8885-6186

- prop-2-ynyloxy-acetic acid

- 2-(prop-2-yn-1-yloxy)acetic acid

- EN300-106432

-

- Inchi: 1S/C5H6O3/c1-2-3-8-4-5(6)7/h1H,3-4H2,(H,6,7)

- Chiave InChI: DZQBMVUCILXGLV-UHFFFAOYSA-N

- Sorrisi: O=C(COCC#C)O

Proprietà calcolate

- Massa esatta: 114.031694049g/mol

- Massa monoisotopica: 114.031694049g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 8

- Conta legami ruotabili: 3

- Complessità: 119

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 46.5Ų

- XLogP3: -0.2

2-(prop-2-yn-1-yloxy)acetic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A715238-5g |

2-(Prop-2-ynyloxy)acetic acid |

98021-61-5 | 95% | 5g |

$623.0 | 2025-02-22 | |

| TRC | P184391-1g |

2-(Prop-2-yn-1-yloxy)acetic Acid |

98021-61-5 | 1g |

$ 840.00 | 2022-06-03 | ||

| Enamine | EN300-106432-0.1g |

2-(prop-2-yn-1-yloxy)acetic acid |

98021-61-5 | 95.0% | 0.1g |

$100.0 | 2025-02-21 | |

| Life Chemicals | F8885-6186-1g |

2-(prop-2-yn-1-yloxy)acetic acid |

98021-61-5 | 95%+ | 1g |

$580.0 | 2023-09-05 | |

| Life Chemicals | F8885-6186-10g |

2-(prop-2-yn-1-yloxy)acetic acid |

98021-61-5 | 95%+ | 10g |

$4650.0 | 2023-09-05 | |

| Enamine | EN300-106432-0.05g |

2-(prop-2-yn-1-yloxy)acetic acid |

98021-61-5 | 95.0% | 0.05g |

$67.0 | 2025-02-21 | |

| Enamine | EN300-106432-2.5g |

2-(prop-2-yn-1-yloxy)acetic acid |

98021-61-5 | 95.0% | 2.5g |

$490.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140739-100mg |

2-(Prop-2-yn-1-yloxy)acetic acid |

98021-61-5 | 97% | 100mg |

¥393.00 | 2024-04-23 | |

| Life Chemicals | F8885-6186-0.25g |

2-(prop-2-yn-1-yloxy)acetic acid |

98021-61-5 | 95%+ | 0.25g |

$523.0 | 2023-09-05 | |

| Ambeed | A715238-10g |

2-(Prop-2-ynyloxy)acetic acid |

98021-61-5 | 95% | 10g |

$1060.0 | 2025-02-22 |

2-(prop-2-yn-1-yloxy)acetic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Cyclization of alkynecarboxylic acids: synthesis of 6-exo-methylene-1,4-dioxan-2-ones, Journal of Chemical Research, 1991, ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium Solvents: Benzene

Riferimento

- Synthesis of 3-alkyl-6-methyl-1,4-dioxanes and dioxenes, Armyanskii Khimicheskii Zhurnal (1990, 1990, 43(10), 664-8

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C

Riferimento

- Triazole-linked fluorescent bisboronic acid capable of selective recognition of the Lewis Y antigen, Bioorganic & Medicinal Chemistry Letters (2017, 2017, 27(9), 1983-1988

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 0 °C; 2 h, rt

Riferimento

- Ru-Catalyzed cascade reaction of α,ω-alkynoic acids and arylethylamines towards the synthesis of aryl-fused heterocycles, Organic Chemistry Frontiers (2020, 2020, 7(4), 660-665

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt; 1 h, 15 °C

Riferimento

- A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation, Journal of Medicinal Chemistry (2018, 2018, 61(2), 453-461

Metodo di produzione 7

Condizioni di reazione

Riferimento

- Intramolecular dipolar cycloaddition reaction of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates: synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives. [Erratum to document cited in CA131:102227], Journal of the Chemical Society, 1999, ,

Metodo di produzione 8

Condizioni di reazione

Riferimento

- Intramolecular dipolar cycloaddition reaction of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates: synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives, Journal of the Chemical Society, 1999, , 1219-1224

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, 25 °C

Riferimento

- Self-Assembled pH-Sensitive Cholesteryl Pullulan Nanogel As a Protein Delivery Vehicle, Biomacromolecules (2013, 2013, 14(1), 56-63

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 30 min, 0 °C

1.2 Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 4 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 4 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Riferimento

- Silver-catalyzed intramolecular hydroamination of alkynes in aqueous media: efficient and regioselective synthesis for fused benzimidazoles, Green Chemistry (2011, 2011, 13(2), 397-405

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt

1.2 2 h, rt; overnight, rt

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

1.2 2 h, rt; overnight, rt

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

Riferimento

- Enabling Multiple Conjugation to Oligonucleotides Using "Click Cycles", Bioconjugate Chemistry (2016, 2016, 27(11), 2620-2628

Metodo di produzione 12

Condizioni di reazione

Riferimento

- Preparation of thermocleavable conjugates based on ansamitocin and superparamagnetic nanostructured particles by a chemobiosynthetic approach, Chemistry - A European Journal (2014, 2014, 20(52), 17541-17551

2-(prop-2-yn-1-yloxy)acetic acid Raw materials

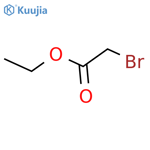

- Ethyl bromoacetate

- to ntu

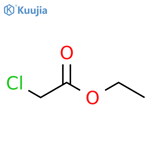

- ethyl 2-chloroacetate

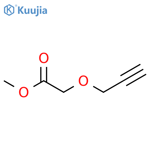

- methyl 2-(prop-2-yn-1-yloxy)acetate

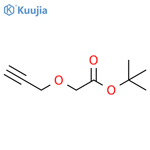

- 2-(2-Propyn-1-yloxy)acetic acid tert-butyl ester

2-(prop-2-yn-1-yloxy)acetic acid Preparation Products

2-(prop-2-yn-1-yloxy)acetic acid Letteratura correlata

-

M?d?lina Elena Mois?,László Poppe,Cristian Andrei Gal,László Csaba Bencze,Florin Dan Irimie,Csaba Paizs,Francisc Peter,Monica Ioana To?a React. Chem. Eng. 2018 3 790

98021-61-5 (2-(prop-2-yn-1-yloxy)acetic acid) Prodotti correlati

- 924874-35-1(5-Allyl-6-methyl-2-(4,6,7-trimethylquinazolin-2-yl)aminopyrimidin-4(3H)-one)

- 2680844-23-7(tert-butyl N-1-(2-cyanoethyl)-3-methyl-1H-1,2,4-triazol-5-ylcarbamate)

- 1021122-09-7([5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-bromofuran-2-carboxylate)

- 2229374-23-4(2-bromo-6-methoxy-3-(2-nitroethyl)phenol)

- 1797552-32-9(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide)

- 1251547-96-2(2-(ethylsulfanyl)-N-5-(thiophen-3-yl)-1,3,4-oxadiazol-2-ylbenzamide)

- 856563-10-5((1R)-1-(2,4-dimethylphenyl)ethan-1-amine)

- 924034-13-9(2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-1-(furan-2-yl)ethylacetamide)

- 1528496-39-0(Thiazole, 2-(3-chloropropyl)-4-methyl-)

- 1544-53-2(2,2,2-trifluoroethane-1-thiol)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:98021-61-5)2-(prop-2-yn-1-yloxy)acetic acid

Purezza:99%/99%

Quantità:1g/5g

Prezzo ($):237.0/800.0